molecular formula C6H11ClN4S B1523732 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258639-59-6

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1523732
CAS No.: 1258639-59-6
M. Wt: 206.7 g/mol
InChI Key: HDRIQDOGQZLZCR-UHFFFAOYSA-N
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Description

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a thiol reagent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to its targets, while the thiol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
  • 5-(aminomethyl)-4H-1,2,4-triazole-3-thiol
  • 4-cyclopropyl-1,2,4-triazole-3-thiol

Uniqueness

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to the presence of both the cyclopropyl and aminomethyl groups, which can confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.ClH/c7-3-5-8-9-6(11)10(5)4-1-2-4;/h4H,1-3,7H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIQDOGQZLZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-59-6
Record name 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

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